Tert-butyl 4-amino-2-methylsulfanylpyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-amino-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-10(2,3)15-8(14)6-5-12-9(16-4)13-7(6)11/h5H,1-4H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHMVPUWGXHZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(N=C1N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-amino-2-methylsulfanylpyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₁₄N₂O₂S
- Molecular Weight : 218.29 g/mol
- CAS Number : 2248284
The compound features a pyrimidine ring substituted with a tert-butyl group, an amino group, and a methylthio group, contributing to its unique biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, particularly Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were notably reduced when used in conjunction with outer membrane permeabilizing agents, suggesting enhanced penetration of the compound through bacterial membranes .
Anticancer Potential
In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Preliminary studies indicate that it may inhibit specific cancer cell lines by targeting metabolic pathways crucial for cell proliferation. The mechanism appears to involve the modulation of enzyme activity associated with tumor growth and survival.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial fatty acid biosynthesis, which is essential for cell membrane integrity.
- Cellular Uptake : Enhanced uptake in compromised bacterial membranes suggests that the compound can effectively reach its targets within bacterial cells .
Case Studies and Research Findings
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Antibacterial Activity :
Bacterial Strain MIC (μg/mL) Without PMBN MIC (μg/mL) With PMBN E. coli 32 1 P. aeruginosa 64 8 -
Anticancer Studies :
- In vitro studies on various cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis and disrupting metabolic pathways essential for cancer cell survival. This suggests potential applications in cancer therapeutics.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-amino-2-methylsulfanylpyrimidine-5-carboxylate has been explored for its potential as a pharmaceutical agent. Its derivatives have shown promise in the development of new antibacterial agents targeting resistant strains of bacteria.
Case Study: Antibacterial Activity
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains of Acinetobacter baumannii and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were notably lower than those of traditional antibiotics, indicating a potential for developing new therapeutic agents .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Table 1: Summary of Synthetic Applications
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | The amino group can participate in nucleophilic substitution reactions with electrophiles. | Substituted pyrimidines |
| Photochemical Reactions | Engages in [2 + 2] cycloaddition reactions under UV light to form bicyclic compounds. | New bicyclic structures |
| Oxidation | Can be oxidized to yield oxo derivatives, expanding its synthetic utility. | Oxo-pyrimidine derivatives |
The compound exhibits various biological activities that make it valuable for research.
Antibacterial Mechanism
The mechanism involves binding to bacterial topoisomerases, essential enzymes for DNA replication and transcription. This interaction disrupts bacterial growth and replication, making it a target for antibiotic development .
Chemical Reactions Analysis
Substitution Reactions at the 4-Amino Group
The primary amine at the 4-position undergoes nucleophilic substitution or acylation, enabling diversification of the pyrimidine core.
Alkylation and Acylation
-
Reagents/Conditions :
-
Alkylation: Alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of bases like triethylamine or Cs₂CO₃.
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Acylation: Acetic anhydride, benzoyl chloride, or trifluoroacetic anhydride in anhydrous solvents (e.g., THF, DMF).
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-
Example :
Suzuki Coupling
While not directly reported for this compound, structurally similar pyrimidines undergo cross-coupling with boronic acids. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) analogs participate in Pd-catalyzed couplings .
Oxidation and Substitution at the 2-Methylsulfanyl Group
The methylsulfanyl (-SMe) group is a key site for oxidation and subsequent displacement.
Oxidation to Sulfoxide/Sulfone
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Reagents/Conditions :
-
Outcome :
Displacement with Amines
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Reagents/Conditions :
-
Example :
Reactions of the tert-Butyl Ester Group
The tert-butyl carboxylate moiety is stable under basic conditions but cleavable under acidic or reductive conditions.
Hydrolysis to Carboxylic Acid
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Reagents/Conditions :
-
Outcome :
Reduction to Alcohol
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Reagents/Conditions :
-
Example :
Knoevenagel Condensation
The aldehyde derivative (tert-butyl 4-amino-2-methylsulfanylpyrimidine-5-carbaldehyde) participates in condensations with active methylene compounds.
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Reagents/Conditions :
-
Example :
Deprotection and Functionalization
The tert-butyl group is selectively removable to expose reactive sites for further modification.
Boc Deprotection
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Reagents/Conditions :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Target Compound vs. tert-Butyl 6-(Benzylamino)-4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate (Compound 10, )
- Substituents: Target: 4-amino, 2-methylsulfanyl. Compound 10: 6-benzylamino, 4-chloro, 2-methylsulfonyl.
- Reactivity: The methylsulfanyl group in the target compound is oxidizable to methylsulfonyl (as demonstrated in using mCPBA), but its primary role is as a leaving group for nucleophilic displacement. In contrast, the methylsulfonyl group in Compound 10 is electron-withdrawing and less reactive, making it unsuitable for further substitution .
Target Compound vs. tert-Butyl (5-Fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate ()
- Substituents: Target: 4-amino, 2-methylsulfanyl. Compound: 5-fluoro, 4-hydroxy, 6-methyl.
- Reactivity and Stability: The 4-hydroxy group in ’s compound increases hydrophilicity but may necessitate protection during synthetic steps. In contrast, the target’s 4-amino group offers direct functionalization opportunities (e.g., acylation) .
Physical and Chemical Properties
Table 1: Comparative Properties of Pyrimidine Derivatives
- Solubility: The target compound’s amino group improves aqueous solubility compared to the lipophilic benzylamino group in Compound 10. The 4-hydroxy substituent in ’s compound further enhances polarity .
- Stability : The tert-butyl ester in all compounds resists hydrolysis under basic conditions but decomposes under strong acids (e.g., HCl, H₂SO₄), releasing flammable isobutylene gas .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
